3-Borono-5-chlorobenzoic acid
Overview
Description
3-Borono-5-chlorobenzoic acid is an organic compound with the molecular formula C₇H₆BClO₄ It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a boronic acid group and a chlorine atom, respectively
Mechanism of Action
The compound’s pharmacokinetics would depend on several factors, including its absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by the compound’s chemical structure, as well as by physiological factors such as pH and the presence of transport proteins .
The action environment of the compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules or ions. For “3-Borono-5-chlorobenzoic acid”, it is recommended to store the compound in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Borono-5-chlorobenzoic acid can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Borono-5-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Formation of 3-hydroxy-5-chlorobenzoic acid.
Reduction: Formation of 3-borono-5-hydroxybenzoic acid.
Substitution: Formation of 3-borono-5-aminobenzoic acid or 3-borono-5-thiolbenzoic acid.
Scientific Research Applications
3-Borono-5-chlorobenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity.
Comparison with Similar Compounds
- 3-Borono-4-chlorobenzoic acid
- 3-Borono-5-bromobenzoic acid
- 3-Borono-5-fluorobenzoic acid
Comparison: 3-Borono-5-chlorobenzoic acid is unique due to the presence of both a boronic acid group and a chlorine atom on the benzene ring. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. Compared to its analogs, such as 3-Borono-4-chlorobenzoic acid, the position of the substituents on the benzene ring can significantly influence the compound’s reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
3-borono-5-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAUXSOHALWWDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657088 | |
Record name | 3-Borono-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-05-1 | |
Record name | 3-Borono-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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